molecular formula C20H19FN2O2 B6078459 [4-(4-FLUOROPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

[4-(4-FLUOROPHENYL)PIPERAZINO](3-METHYL-1-BENZOFURAN-2-YL)METHANONE

Cat. No.: B6078459
M. Wt: 338.4 g/mol
InChI Key: YLTMQCLFIAEYQP-UHFFFAOYSA-N
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Description

4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE: is a complex organic compound that features a benzofuran core and a piperazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the fluorophenyl group and the benzofuran structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-14-17-4-2-3-5-18(17)25-19(14)20(24)23-12-10-22(11-13-23)16-8-6-15(21)7-9-16/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTMQCLFIAEYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often require the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperazine ring, potentially modifying its electronic properties and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry: In chemistry, 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a valuable tool in biological research. It can be used to study the interactions between small molecules and biological targets, providing insights into the mechanisms of action of various drugs .

Medicine: Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for the treatment of various diseases .

Industry: In the industrial sector, 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-(4-FLUOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic processes.

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